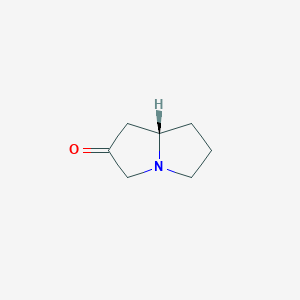
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Research indicates that pyrrolizine compounds, including (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, exhibit anti-inflammatory effects. These compounds have been shown to modulate immune responses by affecting leukocyte migration and integrin activation, which are crucial in inflammatory processes . The mechanism involves the inhibition of integrin activation, thereby reducing leukocyte adhesion and migration to sites of inflammation.
Table 1: Summary of Anti-Inflammatory Effects
Cancer Therapeutics
Recent studies have explored the potential of this compound in cancer treatment, particularly through its application in targeted protein degradation (TPD) strategies. The compound has been linked to chimeric small molecules that target lysosomal membrane proteins for degradation, thus facilitating the clearance of oncogenic proteins . This approach shows promise in enhancing the efficacy of existing cancer therapies.
Case Study: LYMTACs and KRAS Degradation
A notable application involves the development of LYMTACs (Lysosomal Targeting Chimeras), which utilize this compound as a core structure to target membrane proteins like KRAS G12D in pancreatic cancer cells. The study demonstrated that these compounds could induce significant degradation of KRAS, leading to reduced cell viability and pathway activity .
Table 2: Efficacy of LYMTACs in Cancer Treatment
| Compound | Target Protein | Cell Line Used | Results |
|---|---|---|---|
| LYMTAC-1 | KRAS G12D | AsPC-1 | Induced degradation; reduced cell proliferation |
| LYMTAC-4 | Multiple kinases | HCT116 | Enhanced degradation compared to standard inhibitors |
Propriétés
Numéro CAS |
118608-30-3 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
Clé InChI |
SUDPHUUFVZFKBR-LURJTMIESA-N |
SMILES |
C1CC2CC(=O)CN2C1 |
SMILES isomérique |
C1C[C@H]2CC(=O)CN2C1 |
SMILES canonique |
C1CC2CC(=O)CN2C1 |
Synonymes |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















